molecular formula C20H18ClN3O2S B2497452 N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 838620-40-9

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2497452
CAS RN: 838620-40-9
M. Wt: 399.89
InChI Key: CGZPKMNJGFKMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the pyrimidine class of organic compounds and has a molecular formula of C20H18ClN3O2S.

Mechanism Of Action

The mechanism of action of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several kinases such as Akt and ERK, which are known to be involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and also inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

The advantages of using N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its potent anti-cancer activity and its ability to inhibit various signaling pathways involved in cancer cell growth and proliferation. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases such as bacterial infections and inflammation, and the exploration of its potential as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with benzylamine and 4-methoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various chromatographic techniques.

Scientific Research Applications

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, bacterial infections, and inflammation. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-16-10-8-15(9-11-16)24(13-14-6-4-3-5-7-14)19(25)18-17(21)12-22-20(23-18)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZPKMNJGFKMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.